![molecular formula C16H18O3 B032063 2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol CAS No. 73731-87-0](/img/structure/B32063.png)

2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol

Descripción general

Descripción

2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol is a compound of interest due to its structural and functional properties that make it a candidate for various scientific investigations. Although the specific compound as described is not directly mentioned in the literature, related compounds have been studied for their molecular structure, synthesis, and potential applications.

Synthesis Analysis

The synthesis of compounds closely related to 2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol often involves complex organic reactions. For example, Pimenova et al. (2003) synthesized a compound by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, indicating the versatility of methods available for synthesizing structurally complex phenols (Pimenova, Krasnych, Goun, & Miles, 2003).

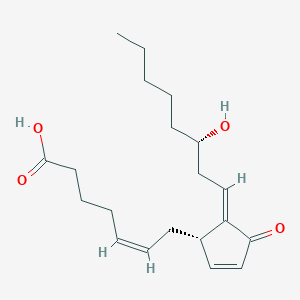

Molecular Structure Analysis

The molecular structure and spectroscopic data of compounds similar to the one can be obtained using computational methods like DFT (Density Functional Theory). Viji et al. (2020) employed DFT calculations to optimize the geometry of a related molecule and assign vibrational spectra based on potential energy distribution, showcasing how theoretical methods contribute to understanding molecular structures (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Chemical properties of structurally related compounds include reactivity towards specific reagents, as demonstrated by Pimenova et al. (2003), where reactions with aniline and other derivatives were investigated. Such studies provide insights into the chemical behavior of phenolic compounds and their derivatives under various conditions.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the application range of a compound. For instance, Kula, Mazur, and Rzączyńska (2007) explored the crystal structure and thermal stability of a sodium salt derived from a phenolic compound, revealing how salt formation can influence physical properties (Kula, Mazur, & Rzączyńska, 2007).

Aplicaciones Científicas De Investigación

Anti-Cancer Applications : A related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has been identified as a promising anti-cancer agent. It induces apoptosis in colon cancer cells and suppresses DNA binding activity of both STAT3 and NF-κB, suggesting significant therapeutic potential (Zheng et al., 2015).

Chemical Synthesis : In another study, selective nitrosation of 3-Methoxyphenol in propionic acid leads to the formation of 2-Nitro-5-methoxyphenol, which can be oxidized to 6-Methoxy-2(3H)-benzoxazolone. This showcases the compound's utility in complex chemical syntheses (Maleski, 1993).

Molecular Structure Studies : The electronic structure of a similar compound, (E)-2-[2-(hydroxymethyl)phenylimino]methyl-5-methoxyphenol, shows that both enol-imine and keto-amine tautomeric forms coexist, providing valuable insights into its molecular behavior (Koşar et al., 2011).

Antimicrobial Applications : Novel derivatives such as 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones, synthesized through microwave-assisted methods, have shown potent antimicrobial activity against bacterial and fungal strains. This highlights the compound's relevance in developing new antimicrobial agents (Ashok et al., 2016).

Thermodynamic and Structural Analysis : Methoxyphenols and dimethoxybenzenes, including derivatives of 5-methoxyphenol, form strong intermolecular and intramolecular hydrogen bonds. This influences their thermodynamic properties and structures, important for understanding their behavior in various applications (Varfolomeev et al., 2010).

Plant Biotechnology : Phenolic compounds with unsaturated lateral chains, similar to 5-methoxyphenol derivatives, can enhance Agrobacterium virulence and gene transfer in plants. The presence of at least one ortho-methoxy group is essential for increased vir gene induction, demonstrating their potential in plant genetic engineering (Joubert et al., 2002).

Propiedades

IUPAC Name |

2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNVBURPCQDLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317996 | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol | |

CAS RN |

73731-87-0 | |

| Record name | Broussonin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broussonin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)

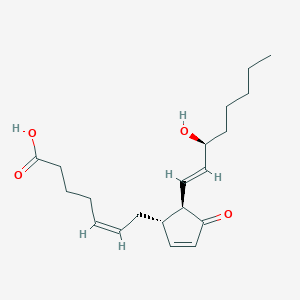

![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)